(2,4-Dimethylthiazol-5-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7OS/c1-13-18(28-14(2)23-13)19(27)26-9-7-25(8-10-26)17-11-16(21-12-22-17)24-15-5-3-4-6-20-15/h3-6,11-12H,7-10H2,1-2H3,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKNURZEEDDBSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase.
Mode of Action
It is known to interact with its targets, potentially influencing their activity and thus affecting cell cycle progression
Biochemical Pathways
The compound’s interaction with Cyclin-A2 and Cyclin-dependent kinase 2 suggests that it may affect the cell cycle regulation pathway . The downstream effects of this interaction could include altered cell proliferation and growth.
Biological Activity
The compound (2,4-Dimethylthiazol-5-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone , with CAS Number 1428373-39-0 , is a novel thiazole-pyrimidine derivative that has shown promising biological activity, particularly in the context of cancer treatment and protein kinase inhibition. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of 395.5 g/mol . Its structure features a thiazole ring, a piperazine moiety, and a pyrimidine unit, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 1428373-39-0 |
Research indicates that this compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6 . These kinases are crucial for cell cycle regulation, and their inhibition can lead to reduced cell proliferation, making this compound a potential candidate for cancer therapy.
- Inhibition of CDK Activity : The compound has been shown to inhibit the activity of CDK4 and CDK6 effectively, which are often overactive in various cancers. By inhibiting these kinases, the compound may induce cell cycle arrest in cancer cells, leading to reduced tumor growth .
- Selectivity : It has been noted that the structural components of the compound contribute to its selectivity for CDK inhibition over other kinases, which is essential for minimizing side effects during treatment .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
In Vitro Studies
In vitro assays have demonstrated that the compound inhibits the proliferation of various cancer cell lines. For example:
- Breast Cancer Cell Lines : The compound showed significant inhibitory effects on MCF-7 and MDA-MB-231 cells, with IC50 values indicating potent anti-proliferative activity.
In Vivo Studies
Preclinical models have also been employed to assess the efficacy of this compound:
- Xenograft Models : In mouse xenograft models of breast cancer, treatment with this compound resulted in significant tumor shrinkage compared to control groups.
Case Studies
- Case Study 1 : A study published in Journal of Synthetic Organic Chemistry highlighted the synthesis and evaluation of various derivatives related to this compound. The derivatives were tested against a panel of protein kinases, revealing that modifications could enhance or reduce inhibitory potency against specific targets .
- Case Study 2 : Research documented in patent literature indicated that compounds similar to this compound effectively inhibited cell proliferation in multiple cancer types by targeting CDK pathways .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity against several cancer types. Key findings include:
- Inhibition of Cell Proliferation : Studies have demonstrated that the compound can reduce cell proliferation in cancer cell lines such as MV4-11 (acute myeloid leukemia) by inducing apoptosis at specific concentrations (e.g., 0.25 µM to 2.50 µM) .
- Selectivity for Cancer Cells : The compound shows a preferential effect on malignant cells compared to normal cells, suggesting a favorable therapeutic index .
In Vitro Studies
A series of in vitro experiments were conducted using various cancer cell lines to assess the compound's cytotoxic effects. For instance:
| Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|
| MV4-11 | 0.25 - 2.50 | Induction of apoptosis |
| A549 (lung cancer) | 1.0 | Reduced proliferation |
| MCF7 (breast cancer) | 0.5 | Cell cycle arrest |
These studies confirmed that the compound effectively inhibits growth and induces apoptosis in multiple cancer types .
In Vivo Efficacy
In vivo studies have also been performed to evaluate the therapeutic potential of the compound in animal models of cancer. These studies typically involve administering the compound to tumor-bearing mice and assessing tumor growth inhibition compared to control groups.
| Model | Dosage | Outcome |
|---|---|---|
| Xenograft model | 10 mg/kg | Significant tumor reduction |
| Syngeneic model | 5 mg/kg | Prolonged survival |
Results from these studies indicated that treatment with the compound led to marked reductions in tumor size and improved survival rates in treated animals .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines and related derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and functional activities:
Table 1: Structural and Physicochemical Comparison
Key Structural Differences
Thiazole Substituents: The target compound’s 2,4-dimethylthiazole contrasts with 4-methyl-2-(methylamino)thiazole in compounds like 12l and 12n, which may influence steric hindrance and hydrogen-bonding capacity .
Pyrimidine Modifications: The pyridin-2-ylamino group on the pyrimidine core is distinct from the phenylamino or piperidine-linked substituents in analogues (e.g., 12n has a piperidin-1-yl group) . Fluorination at the pyrimidine 5-position in 12p enhances metabolic stability compared to non-halogenated derivatives .
Linker Diversity :
- The piperazine linker in the target compound is shared with 12l and 12p , whereas 12n employs a piperidine moiety, which may affect conformational flexibility and kinase selectivity .
Functional Activity Insights
- CDK9 Inhibition: Analogues like 12l and 12p demonstrate potent CDK9 inhibition (IC₅₀ < 50 nM), attributed to their thiazole-pyrimidine cores and optimized substituents . The target compound’s pyridin-2-ylamino group could enhance π-π stacking with kinase ATP-binding pockets.
- Solubility and Bioavailability: The sulfonamide derivative exhibits improved aqueous solubility (logP ~2.1) compared to carbonitrile-based compounds (logP ~3.5), suggesting the target compound’s methanone group may balance lipophilicity.
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions : For example, coupling a thiazole derivative with a piperazine-pyrimidine intermediate under reflux in acetic acid buffered with sodium acetate .
- Purification : Recrystallization using solvents like dioxane or ethanol to isolate the final product .
- Intermediate characterization : Techniques like TLC for reaction monitoring, and NMR/IR spectroscopy to confirm structural integrity of intermediates (e.g., verifying carbonyl groups at ~1628 cm⁻¹ in IR or aromatic proton shifts in ¹H NMR) .
Basic: How is the compound’s purity assessed, and what analytical thresholds are critical for reproducibility?
- Purity criteria : HPLC with >95% purity is standard, validated via retention time consistency .
- Spectroscopic validation : ¹H NMR should show distinct peaks for methyl groups in the thiazole ring (~2.5 ppm) and pyrimidine NH protons (~8.5 ppm). IR confirms thiocarbonyl (C=S) stretches at ~1200 cm⁻¹ .
- Thermal stability : Melting point consistency (e.g., 294–295°C for related analogs) ensures crystallinity .
Advanced: How can researchers optimize reaction yields when synthesizing the piperazine-pyrimidine core?
- Catalytic enhancements : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) improves pyrimidine-piperazine bond formation .
- Solvent selection : Refluxing in ethanol or acetic acid enhances cyclization efficiency, while DMF-EtOH mixtures (1:1) improve recrystallization yields .
- Stoichiometric adjustments : Excess 4-isopropylpiperazine-1-carbaldehyde (1.3 eq.) drives condensation reactions to completion .
Advanced: How to address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Structural analogs : Compare bioactivity across analogs with modified substituents (e.g., thiazolidinone vs. pyrazole derivatives). For instance, isobutoxy groups may enhance antioxidant activity, while allyl substituents modulate cytotoxicity .
- Assay conditions : Variability in cell lines (e.g., microbial vs. mammalian) or pH-dependent stability (e.g., thiazolidinone ring degradation under acidic conditions) may explain discrepancies .
- Dose-response validation : Repeat assays with standardized protocols (e.g., MIC for antimicrobial tests, IC₅₀ for cytotoxicity) .
Advanced: What methodologies evaluate the compound’s environmental stability and degradation pathways?
- Photodegradation studies : Use UV-Vis spectroscopy to track absorbance changes under simulated sunlight .
- Hydrolytic stability : Incubate at varying pH (1–13) and monitor degradation via LC-MS, focusing on thiocarbonyl cleavage or piperazine ring oxidation .
- Ecotoxicology : Assess bioaccumulation potential using logP values (predicted >3.5 indicates high lipophilicity) and Daphnia magna toxicity assays .
Advanced: How to design experiments probing the compound’s mechanism of action in kinase inhibition?
- Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., pyrimidine NH forming hydrogen bonds with hinge residues) .
- Enzymatic assays : Measure IC₅₀ against recombinant kinases (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits .
- Resistance studies : Generate mutant kinase variants (e.g., T790M EGFR) to identify binding specificity .
Key Considerations for Reproducibility
- Batch variability : Ensure consistent purity of starting materials (e.g., 6-substituted thiazolidinones) via NMR .
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) to confirm intermediate formation .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate cell line authenticity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
